molecular formula C19H27N3O3S B4967710 4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine

4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine

Cat. No. B4967710
M. Wt: 377.5 g/mol
InChI Key: JPIOBEDMIIBWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and receptors involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine in lab experiments is its high potency. It has been found to be effective at low concentrations, allowing for more efficient use of resources. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine. One area of interest is its potential use in the treatment of viral infections, such as COVID-19. It has also been suggested that this compound may have applications in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurological disorders.

Synthesis Methods

The synthesis method of 4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine involves the reaction of morpholine with 2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazole-5-carbaldehyde in the presence of a base catalyst. The resulting product is a white solid with a melting point of 170-172°C.

Scientific Research Applications

4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-16(2)26(23,24)19-20-14-18(15-21-10-12-25-13-11-21)22(19)9-8-17-6-4-3-5-7-17/h3-7,14,16H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIOBEDMIIBWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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